molecular formula C21H21ClFNO3 B1325577 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898758-02-6

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Cat. No. B1325577
M. Wt: 389.8 g/mol
InChI Key: PGWFXLCFMLCWES-UHFFFAOYSA-N
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Description

“4-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone” is a chemical compound with a molecular weight of 371.86 . It is a light yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C21H22ClNO3 . The InChI code is 1S/C21H22ClNO3/c22-19-7-5-18 (6-8-19)20 (24)17-3-1-16 (2-4-17)15-23-11-9-21 (10-12-23)25-13-14-26-21/h1-8H,9-15H2 .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a predicted boiling point of 512.2±50.0 °C, a predicted density of 1.29±0.1 g/cm3, and a predicted pKa of 8.55±0.20 .

Scientific Research Applications

Chemical Synthesis

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone and its derivatives have been utilized in various chemical synthesis processes. For instance, the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, a related compound, is influenced by the base and acyl chloride used in the reaction, impacting the regioselectivity of acylation and resulting in different derivatives (Koszytkowska-Stawińska et al., 2004).

Water Purification

Compounds related to 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone have been studied for their effectiveness in water purification. A Mannich base derivative of a similar compound was found to be an efficient sorbent for removing carcinogenic azo dyes from water, demonstrating the potential of these compounds in environmental applications (Akceylan et al., 2009).

Drug Development

Related compounds have been synthesized and evaluated for their potential as dopamine agonists, indicating their relevance in pharmacological research and drug development (Brubaker & Colley, 1986). Another study explored N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity against influenza and human coronaviruses, highlighting the versatility of this chemical scaffold in creating new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Research

Studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which are structurally related, have been conducted to understand their potential therapeutic applications in treating seizures (Farrar et al., 1993).

Antitubercular Applications

The compound BTZ043, a promising antitubercular drug candidate, contains a 1,4-dioxa-8-azaspiro[4.5]decane side chain, demonstrating the importance of this chemical structure in the development of new antitubercular drugs (Richter et al., 2022).

Antimicrobial and Antitumor Applications

Derivatives of 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone have been synthesized and evaluated for their antimicrobial and antitumor activities, indicating their potential in medicinal chemistry (Flefel et al., 2019).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-6-5-17(13-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWFXLCFMLCWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642867
Record name (4-Chloro-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

CAS RN

898758-02-6
Record name (4-Chloro-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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